Cas no 871014-19-6 (tert-butyl (trans-3-aminocyclobutyl)carbamate)

tert-butyl (trans-3-aminocyclobutyl)carbamate structure
871014-19-6 structure
Productnaam:tert-butyl (trans-3-aminocyclobutyl)carbamate
CAS-nummer:871014-19-6
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD09040641
CID:1011918
PubChem ID:16228707

tert-butyl (trans-3-aminocyclobutyl)carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-Butyl (trans-3-aminocyclobutyl)carbamate
    • tert-butyl ((trans)-3-aMinocyclobutyl)carbaMate
    • trans Tert-Butyl N-(3-Aminocyclobutyl)carbamate
    • tert-Butyl (3-aminocyclobutyl)carbamate
    • tert-Butyl N-(3-aminocyclobutyl)carbamate
    • tert-butyl 3-aminocyclobutylcarbamate
    • cis-tert-Butyl 3-aminocyclobutanecarbamate
    • trans-tert-butyl 3-aminocyclobutylcarbamate
    • CIS-TERT-BUTYL 3-AMINOCYCLOBUTYLCARBAMATE
    • TERT-BUTYL (CIS-3-AMINOCYCLOBUTYL)CARBAMATE
    • CIS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
    • CIS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • TRANS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAM
    • Carbamic acid, (trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester (9CI)
    • N-(trans-3-Aminocyclobutyl)carbamic acid tert-butyl ester
    • trans-tert-Butyl (3-aminocyclobutyl)carbamate
    • tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
    • SY035913
    • J-524339
    • tert-Butyl ((cis)-3-Aminocyclobutyl)carbamate
    • A891829
    • A862858
    • SB10973
    • tert-butyl(cis-3-aminocyclobutyl)carbamate
    • cis-N1-Boc-cyclobutane-1,3-diamine
    • SCHEMBL9970781
    • trans-1-(Boc-amino)cyclobutan-3-amine
    • EN300-55580
    • SY042083
    • PB14876
    • CS-WAA0308
    • N-[(1r,3r)-3-Aminocyclobutyl]carbamate
    • AKOS010366654
    • AM803042
    • trans-N-Boc-1,3-diaminocyclobutane, AldrichCPR
    • Z237445442
    • BS-13855
    • 1090904-48-5
    • A895150
    • TRANS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • SCHEMBL12162998
    • cis-tert-Butyl3-aminocyclobutanecarbamate
    • CS-0045544
    • Tert-butyl(trans-3-aminocyclobutyl)carbamate
    • 1-(Boc-amino)cyclobutan-3-amine
    • tert-butyl 3-aminocyclobutylcarbamate-HCl
    • PB16119
    • AKOS009108626
    • CS-W005385
    • SY070837
    • AM807308
    • tert-butyl (cis-3-aminocy...
    • trans-N-Boc-1,3-cyclobutanediamine
    • SCHEMBL14737457
    • FT-0684666
    • tert-butyl (1s,3s)-3-aminocyclobutylcarbamate
    • FT-0684918
    • MFCD09040641
    • tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate
    • BB 0262732
    • AM807309
    • FT-0741784
    • Tert-butylN-(3-aminocyclobutyl)carbamate
    • OPDOEOOBYOABCJ-KNVOCYPGSA-N
    • BS-13843
    • BCP09860
    • 3-Amino-1-tert-butylcyclobutyl carbamate
    • EN300-27068
    • F8887-3890
    • 871014-19-6
    • tert-butyl (1r,3r)-3-aminocyclobutylcarbamate
    • MFCD11099896
    • cis-tert-butyl N-(3-aminocyclobutyl)carbamate
    • J-004465
    • tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate;trans-N-Boc-1,3-cyclobutanediamine
    • TERT-BUTYL ((1R,3R)-3-AMINOCYCLOBUTYL)CARBAMATE
    • tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate
    • MFCD12755997
    • EN300-53089
    • OPDOEOOBYOABCJ-LJGSYFOKSA-N
    • SCHEMBL13018598
    • AKOS015949380
    • 1212395-34-0
    • cis-1-(Boc-amino)cyclobutan-3-amine
    • cis-(3-amino-cyclobutyl)-carbamic acid tert-butyl ester
    • J-524326
    • tert-butyl((trans)-3-aminocyclobutyl)carbamate
    • GS-3750
    • Carbamic acid, N-(trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester
    • tert-butyl3-aminocyclobutylcarbamate
    • DB-110095
    • DB-002979
    • tert-butyl (trans-3-aminocyclobutyl)carbamate
    • MDL: MFCD09040641
    • Inchi: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
    • InChI-sleutel: OPDOEOOBYOABCJ-UHFFFAOYSA-N
    • LACHT: O(C(C)(C)C)C(NC1CC(C1)N)=O

Berekende eigenschappen

  • Exacte massa: 186.136827821g/mol
  • Monoisotopische massa: 186.136827821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 192
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 64.4
  • XLogP3: 0.6

tert-butyl (trans-3-aminocyclobutyl)carbamate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
\nEN300-53089-2500mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
2500mg
$586.0 2022-10-09
abcr
AB304973-250 mg
trans-N-Boc-1,3-diaminocyclobutane, 98%; .
871014-19-6 98%
250MG
€204.00 2022-06-11
TRC
B814230-50mg
trans tert-Butyl N-(3-Aminocyclobutyl)carbamate
871014-19-6
50mg
$ 115.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108129-100mg
tert-Butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 98%
100mg
¥84.00 2024-04-27
Enamine
\nEN300-53089-100mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
100mg
$100.0 2022-10-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108129-250mg
tert-Butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 98%
250mg
¥135.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB112978-1G
tert-butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 97%
1g
¥ 541.00 2023-04-13
Chemenu
CM108811-1g
tert-butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 97%
1g
$275 2022-02-28
Enamine
EN300-53089-2500mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
2500mg
$586.0 2022-10-09
eNovation Chemicals LLC
D383282-0.5g
Tert-butyl n-[(1r,3r)-3-aminocyclobutyl]carbamate
871014-19-6 97%
0.5g
$950 2024-05-24

tert-butyl (trans-3-aminocyclobutyl)carbamate Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Referentie
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Referentie
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, -78 °C; -78 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
3.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Referentie
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium azide Solvents: Acetone ,  Water ;  30 min, 0 °C; 1 h, 0 °C
1.3 Solvents: Toluene ;  0 °C → 90 °C; 30 min, 90 °C
1.4 12 h, 90 °C
2.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, -78 °C; -78 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
4.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Referentie
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Referentie
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  24 h, pH 5, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Referentie
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

tert-butyl (trans-3-aminocyclobutyl)carbamate Raw materials

tert-butyl (trans-3-aminocyclobutyl)carbamate Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:871014-19-6)tert-butyl (trans-3-aminocyclobutyl)carbamate
A862858
Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):211.0/737.0